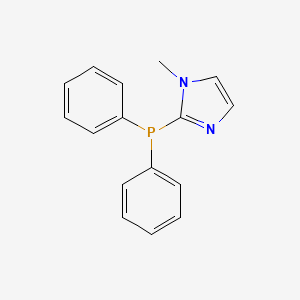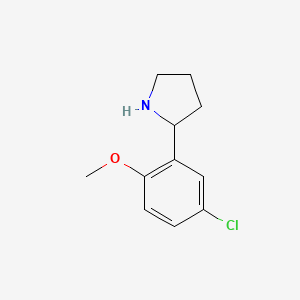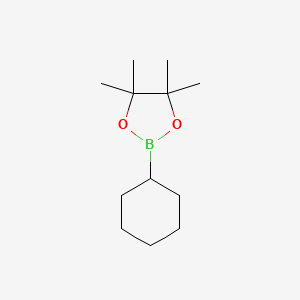
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a colorless to almost colorless clear liquid with the molecular formula C12H23BO2 and a molecular weight of 210.12 g/mol . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Mécanisme D'action
Target of Action
Similar compounds are known to be involved in the formation of c-c and c-hetero bonds , suggesting that this compound may interact with molecular targets that facilitate these types of bonds.
Mode of Action
It’s known that similar compounds can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds can be involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that this compound may affect similar biochemical pathways.
Result of Action
Similar compounds are known to be used in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability . Furthermore, it should be protected from moisture and heat, as these conditions can lead to decomposition .
Analyse Biochimique
Biochemical Properties
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, especially in the field of organic synthesis. It interacts with enzymes such as palladium and copper catalysts, facilitating the formation of aryl boronates through coupling reactions . The compound’s interaction with these enzymes is characterized by the formation of stable complexes that enhance the efficiency of the catalytic process. Additionally, this compound can participate in hydroboration reactions, where it adds across carbon-carbon multiple bonds in the presence of transition metal catalysts .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can result in changes in cellular metabolism, including shifts in metabolic flux and alterations in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boron atom forms reversible covalent bonds with nucleophilic sites on enzymes, leading to changes in enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including sustained alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be modulated by its localization within the cell, affecting its interactions with target biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of cyclohexylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions, particularly in the presence of palladium catalysts, to form various organoboron compounds.
Hydroboration Reactions: It can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Common Reagents and Conditions:
Palladium Catalysts: Used in substitution reactions to facilitate the formation of carbon-boron bonds.
Transition Metal Catalysts: Employed in hydroboration reactions to enhance reactivity and selectivity.
Major Products Formed:
Applications De Recherche Scientifique
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Comparaison Avec Des Composés Similaires
2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains a vinyl group instead of a cyclohexyl group.
Cyclohexylboronic Acid Pinacol Ester: Another boronic ester with similar reactivity but different structural features.
Uniqueness: 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .
Propriétés
IUPAC Name |
2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEVCDGYTKLNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394853 | |
| Record name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87100-15-0 | |
| Record name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


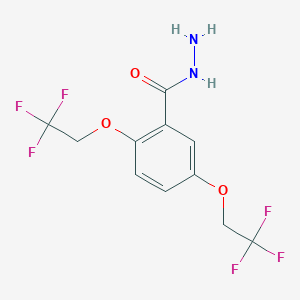
![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)

![METHOXY({[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE})AMINE](/img/structure/B1364461.png)
![2-[[4-(Cyclohexylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364466.png)
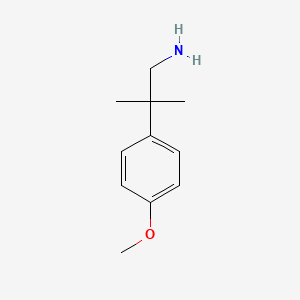
![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)
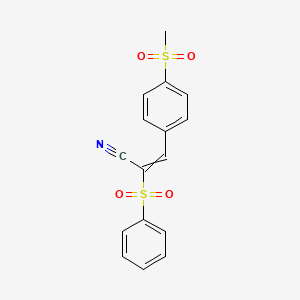
![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)
![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)
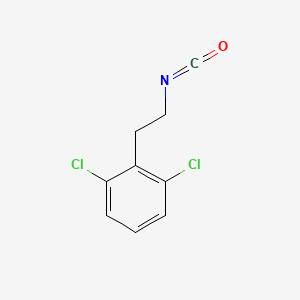
![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)
